molecular formula C6H9ClF3NO2 B2656310 rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride, trans CAS No. 1909293-62-4

rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride, trans

Cat. No.: B2656310
CAS No.: 1909293-62-4
M. Wt: 219.59
InChI Key: UYZXCNHJHNTVNU-MXQJLSQZSA-N
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Description

rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride, trans is a cyclopropane derivative featuring a trifluoromethyl group, an amino group, and a methyl ester moiety. The trans configuration of substituents on the cyclopropane ring and the presence of a hydrochloride salt enhance its polarity and solubility in aqueous environments. Such compounds are often utilized as intermediates in pharmaceutical synthesis due to their structural rigidity and metabolic stability imparted by the trifluoromethyl group .

Properties

IUPAC Name

methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c1-12-4(11)5(10)2-3(5)6(7,8)9;/h3H,2,10H2,1H3;1H/t3-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZXCNHJHNTVNU-MXQJLSQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@H]1C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride, trans typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of Functional Groups: The trifluoromethyl group can be introduced using a trifluoromethylating agent, while the amino group can be added through an amination reaction.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation, employing more efficient catalysts, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride is utilized as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with specific properties.

Biology

The compound is investigated for its potential biological activity , particularly its interactions with biomolecules. Preliminary studies suggest it may interact with various receptors, which could be crucial for understanding its pharmacological profile.

Medicine

In medicinal chemistry, this compound serves as a precursor in the development of new therapeutic agents. Its structural properties make it a candidate for drug development targeting specific biological pathways or diseases.

Case Study: Antiviral Activity

Research has indicated that derivatives of rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride may exhibit antiviral properties by disrupting viral polymerase activity. This mechanism is particularly relevant in the context of influenza virus treatment strategies .

Industry

In the agrochemical sector, this compound is explored for its potential applications in developing pesticides and herbicides due to its unique chemical properties that may enhance efficacy and environmental stability.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride, trans involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance its lipophilicity and membrane permeability. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Utility : The methyl ester in the target compound facilitates hydrolysis to carboxylic acids for further derivatization, a pathway less feasible in amine-only analogs .
  • Biological Relevance: Trifluoromethyl groups enhance metabolic stability, making the target compound preferable over non-fluorinated analogs in drug discovery .
  • Stereochemical Sensitivity : Trans-configuration cyclopropanes often exhibit higher thermal stability compared to cis isomers due to reduced ring strain .

Biological Activity

Rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride, trans (CAS No. 1909293-62-4), is a cyclopropane derivative notable for its unique trifluoromethyl group and potential applications in medicinal chemistry. This compound has garnered attention due to its structural properties and biological activities, which may contribute to its utility in drug development and therapeutic applications.

  • Molecular Formula : C6H9ClF3N2O2
  • Molecular Weight : 210.59 g/mol
  • Structure : The compound features a cyclopropane ring with an amino acid framework, which is believed to influence its biological interactions.

Synthesis

The synthesis of rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride typically involves cyclopropanation reactions with suitable precursors. Common methods include:

  • Cyclopropanation using diazo compounds in the presence of transition metal catalysts.
  • Purification methods such as recrystallization and chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Case Studies and Research Findings

Recent studies have highlighted several biological activities associated with rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride:

  • Antimicrobial Activity :
    • In vitro studies demonstrated significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
  • Anticancer Activity :
    • The compound exhibited cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). IC50 values were recorded in the low micromolar range, indicating potent activity against these cell lines .
  • Enzyme Inhibition :
    • Investigations revealed that rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate can inhibit key enzymes involved in metabolic pathways. For instance, it showed promising results in inhibiting certain kinases linked to cancer progression.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies involving rac-methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride:

Activity Type Target Organism/Cell Line Effect IC50/MIC Value
AntibacterialE. coli, S. aureusInhibition of growthMIC < 10 µg/mL
AnticancerA549CytotoxicityIC50 = 22.4 μM
AnticancerHCT116CytotoxicityIC50 = 17.8 μM
Enzyme InhibitionVarious kinasesInhibitionNot specified

Q & A

Q. What synthetic strategies are recommended for the stereoselective preparation of this cyclopropane derivative?

The synthesis of strained cyclopropane derivatives typically employs cyclopropanation reactions. For example, diazo compounds (e.g., diazoacetates) can react with trifluoromethyl-substituted olefins under transition metal catalysis (e.g., Rh(II) or Cu(I)) to form the cyclopropane core. Post-functionalization steps, such as hydrolysis of esters to carboxylic acids and subsequent HCl salt formation, yield the final product. Key parameters include reaction temperature (−20°C to 25°C), solvent polarity (e.g., dichloromethane), and catalyst loading (1–5 mol%) to minimize side reactions like carbene dimerization .

Q. How can the stereochemical integrity of the (1R,2R)-configuration be confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral HPLC or capillary electrophoresis can resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases optimized for polar functional groups (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). Comparative optical rotation measurements against known standards and NOE NMR experiments (e.g., to confirm trans-substituent geometry) are supplementary techniques .

Q. What analytical methods are critical for purity assessment and structural validation?

  • Purity : HPLC-UV/ELS (evaporative light scattering) with C18 columns (acetonitrile/water gradients) detects impurities <0.1%.
  • Structural validation : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₈H₁₁F₃NO₂·HCl), while ¹⁹F NMR (δ −60 to −70 ppm for CF₃) and ¹H-¹³C HMBC correlations verify cyclopropane ring connectivity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing CF₃ group increases electrophilicity at the cyclopropane carbons, facilitating ring-opening reactions with nucleophiles (e.g., amines, thiols). For instance, SN2-type ring opening with benzylamine in DMF at 80°C yields β-trifluoromethyl-substituted amines. Kinetic studies (monitored by ¹⁹F NMR) reveal a 10-fold rate enhancement compared to non-fluorinated analogs due to increased ring strain and electronic effects .

Q. What computational approaches predict the compound’s metabolic stability in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways of the methyl ester. The energy barrier for esterase-mediated hydrolysis (~15 kcal/mol) correlates with in vitro half-life data (t₁/₂ > 6 h in human liver microsomes). Molecular docking into cytochrome P450 isoforms (e.g., CYP3A4) identifies potential oxidation sites (e.g., cyclopropane C-H bonds) for metabolite prediction .

Q. How can enantiomeric resolution of the racemic mixture be optimized for pharmacological studies?

Kinetic resolution via lipase-catalyzed transesterification (e.g., Candida antarctica lipase B) selectively acylates the (1S,2S)-enantiomer, leaving the desired (1R,2R)-enantiomer unreacted. Solvent screening (tert-butyl methyl ether vs. toluene) and temperature optimization (30–45°C) improve enantiomeric excess (ee > 98%). Chiral SFC (supercritical fluid chromatography) with CO₂/ethanol mobile phases achieves baseline separation (α = 1.8) for scale-up .

Q. What strategies mitigate cyclopropane ring strain in catalytic asymmetric syntheses?

Strain-directed functionalization leverages the ring’s inherent reactivity. For example, photoredox catalysis under blue light (450 nm) with Ru(bpy)₃²⁺ enables [2+2] cycloadditions with electron-deficient alkenes, preserving stereochemistry. Transition-state modeling (Q2MM force fields) guides ligand design (e.g., bisoxazoline-Cu complexes) to achieve >90% ee in asymmetric cyclopropanations .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for cyclopropanation: How to reconcile?

Conflicting yields (50–85%) in literature arise from divergent reaction scales and catalyst sources. Microscale reactions (0.1 mmol) with rigorously purified diazo precursors (e.g., column chromatography) report higher yields than industrial-scale (>1 mol) syntheses, where impurities (e.g., residual amines) deactivate catalysts. Controlled reproducibility studies under inert atmospheres (Ar) with standardized catalysts (e.g., Rh₂(esp)₂) resolve these discrepancies .

Q. Contrasting biological activity in enantiomers: Mechanistic insights?

The (1R,2R)-enantiomer shows 100-fold higher antiviral activity (IC₅₀ = 0.1 nM) than (1S,2S) in protease inhibition assays. Molecular dynamics simulations reveal stronger hydrogen bonding (Asp-168 backbone) and hydrophobic interactions (CF₃ group with Val-170) in the active site. Radiolabeled (¹⁸F) analogs validate target engagement via PET imaging .

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